5alpha-Androsta-2,16-diene
Description
Context within Advanced Steroid Chemistry
5α-Androsta-2,16-diene is classified as a synthetic steroidal compound derived from endogenous steroid hormones. biosynth.com Its core is the C19 androstane (B1237026) skeleton, but it is primarily sourced through laboratory chemical synthesis rather than being a product of natural metabolic pathways. biosynth.com The structure is characterized by double bonds at the C-2 and C-16 positions of the steroid nucleus. biosynth.comnih.gov
This compound is a subject of study in advanced steroid chemistry and is utilized as a tool for investigating hormonal pathways and their roles in various physiological and pathological states. biosynth.com Researchers explore its potential to interact with androgen receptors and other steroid-related enzymes, which may influence processes like steroidogenesis or aromatase activity. biosynth.com Its structure allows for the exploration of how specific modifications to the steroid backbone affect biological activity, contributing to a deeper understanding of the regulation of androgenic and estrogenic functions. biosynth.com
Table 1: Physicochemical Properties of 5α-Androsta-2,16-diene and its Acetylated Derivative
| Property | 5α-Androsta-2,16-diene | 17-Acetoxy-5α-androsta-2,16-diene |
| CAS Number | 50588-44-8 biosynth.com | 50588-42-6 echemi.comscbt.com |
| Molecular Formula | C₁₉H₂₈ biosynth.comnih.gov | C₂₁H₃₀O₂ echemi.comscbt.com |
| Molecular Weight | 256.4 g/mol biosynth.comnih.gov | 314.46 g/mol echemi.comscbt.com |
| Boiling Point | Not specified | 413.2°C at 760 mmHg echemi.comalfa-chemistry.com |
| Flash Point | Not specified | 174.4°C echemi.comalfa-chemistry.com |
| Density | Not specified | 1.1 ± 0.1 g/cm³ echemi.com |
Significance as a Synthetic Steroidal Compound
The primary significance of 5α-Androsta-2,16-diene in applied chemistry lies in its role as a key chemical intermediate. Specifically, its derivative, 17-Acetoxy-5α-androsta-2,16-diene, is a crucial precursor in the synthesis of Rocuronium Bromide. google.comchemicalbook.com Rocuronium Bromide is a widely used non-depolarizing neuromuscular blocking agent in clinical settings, employed as an adjunct to general anesthesia to facilitate endotracheal intubation and relax skeletal muscles during surgery or mechanical ventilation. google.com
Beyond this specific application, the compound serves as a foundational molecule in research for developing new therapeutic agents. Its basic structure can be modified to create novel compounds with potential applications in endocrinology and for studying hormone-driven diseases. biosynth.com
Historical and Current Perspectives on 16-Androstene Analogs
The broader class of 16-androstene steroids, to which 5α-Androsta-2,16-diene belongs, has a rich history in chemical and biological research. Initial interest in these compounds stemmed from studies on mammalian pheromones. researchgate.net Molecules such as androstenone and androstenol (B1195071) were identified in pigs and were found to act as powerful modulators of behavior, establishing the role of 16-androstenes as chemosignals in animals. researchgate.netresearchgate.net This early work provided the foundation for investigating similar compounds in the context of human chemical communication. researchgate.net These steroids are characterized by an unsaturated bond at the C16-C17 position of the androstane skeleton, a feature that imparts unique biological properties distinct from conventional androgenic steroids.
Current research has evolved significantly, now focusing on the therapeutic potential of synthetic 16-androstene analogs. Scientists are designing and synthesizing novel derivatives to target specific biological pathways. This modern research has led to the development of analogs with a range of potential applications, moving far beyond the initial pheromone studies.
Table 2: Selected Research on Synthetic 16-Androstene Analogs
| Analog/Class | Research Focus | Key Research Finding |
| Fluasterone (5-Androstene-16alpha fluoro-17-one) | Anti-inflammatory and Immune Regulation | A synthetic androstene analog that demonstrated the ability to limit disease in a mouse model of collagen-induced arthritis by reducing pro-inflammatory cytokines like TNF-alpha and IL-6. nih.gov |
| 6-Substituted Androst-4-ene Analogs | Aromatase Inhibition | 3-deoxy derivatives of androstenedione, such as androst-4-en-17-one, were found to be excellent competitive inhibitors of aromatase, an enzyme crucial for estrogen synthesis. acs.org |
| Galeterone (B1683757) (3β-(hydroxy)-17-(1H-benzimidazol-1-yl)-androsta-5,16-diene) | Prostate Cancer Therapy | A multi-target drug candidate that acts as a CYP17A1 inhibitor and androgen receptor antagonist. nih.gov Structural modifications are being explored to create more potent agents that can degrade the androgen receptor. nih.gov |
| 17-phenyl-5α-androst-16-en-3α-ol | Neurosteroid Antagonism | Synthesized via a palladium-catalyzed coupling reaction, this compound selectively antagonizes the effects of certain neurosteroids at the GABAA receptor. researchgate.net |
This expanded research scope highlights the versatility of the 16-androstene framework in medicinal chemistry for creating compounds that can modulate key enzymes and receptors involved in disease.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H28 |
|---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13R,14S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H28/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h3-5,11,14-17H,6-10,12-13H2,1-2H3/t14-,15+,16+,17+,18+,19+/m1/s1 |
InChI Key |
UZHPQOPEBYBGGT-UGCZWRCOSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@@H]4[C@@]3(CC=CC4)C |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CC=CC4)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
De Novo Synthetic Routes for 5α-Androsta-2,16-diene
The synthesis of 5α-Androsta-2,16-diene, a key intermediate in the production of certain steroidal compounds, involves multi-step chemical processes that have been the subject of considerable research to improve efficiency and yield.
The table below outlines common precursors for the synthesis of 5α-Androsta-2,16-diene and its derivatives.
| Precursor | Subsequent Transformation | Reference |
| Epiandrosterone (B191177) | Tosylation, followed by elimination and rearrangement | unimi.itgoogle.com |
| 5α-Androst-2-en-17-one | Enol esterification | google.compatsnap.com |
| 3β-hydroxy-5α-androstan-17-one | Acetylation followed by formylation | nih.gov |
Achieving the correct stereochemistry and regiochemistry is paramount in the synthesis of 5α-Androsta-2,16-diene. Stereoselective reduction methods are employed to control the configuration at specific carbon atoms. unimi.it For instance, the reduction of certain intermediates is highly stereoselective, leading to the desired isomer. unimi.it Regioselectivity is critical during the introduction of the double bonds. The formation of the Δ² and Δ¹⁶ double bonds requires carefully controlled reaction conditions to avoid the formation of unwanted isomers. google.com The choice of reagents and catalysts plays a crucial role in directing the reaction towards the desired regio- and stereoisomer.
Optimizing reaction selectivity and yield is a key focus in the industrial production of 5α-Androsta-2,16-diene derivatives. One significant challenge is minimizing the formation of the Δ² isomer during the synthesis of the Δ²,¹⁶-diene system, as the proportion of this isomer is often not less than 10% in traditional methods. google.com To improve selectivity, a method has been developed where water is supplemented back into the reaction system during the reflux in toluene (B28343), which has been found to significantly improve the selectivity of the reaction and increase the yield of the desired compound. google.com Further optimization involves adjusting the ratios of reactants and solvents. For example, a specific volume-to-weight ratio of toluene, isopropenyl acetate (B1210297), and epiandrosterone has been identified to be optimal. google.com The yield of the final product, 17-acetoxy-5α-androsta-2,16-diene, has been reported to be around 69% after purification. unimi.it
The following table summarizes key parameters for an optimized one-pot synthesis.
| Parameter | Optimized Condition | Reference |
| Reactant Ratio (Epiandrosterone:p-toluenesulfonic acid monohydrate:concentrated sulfuric acid) | 18-22 : 1 : 1.8-2.2 (by weight) | google.com |
| Solvent:Reactant Ratio (Toluene:Isopropenyl acetate:Epiandrosterone) | 3-5 : 1 : 1 (by volume to weight) | google.com |
| Toluene Distillation | 20-30% of total toluene amount | google.com |
| Final Product Yield | ~69% | unimi.it |
Derivatization and Structural Modifications of the 5α-Androsta-2,16-diene Skeleton
The 5α-Androsta-2,16-diene scaffold serves as a versatile platform for further chemical modifications to produce a variety of steroidal compounds.
Acetoxylation at the C17 position is a common and important derivatization of the 5α-Androsta-2,16-diene skeleton, leading to the formation of 17-acetoxy-5α-androsta-2,16-diene. google.comgoogle.com This compound is a key intermediate in the synthesis of several pharmaceutical agents. google.comchemicalbook.com The acetoxylation is typically achieved through an enol esterification reaction using reagents like isopropenyl acetate in the presence of an acid catalyst. google.comunimi.it The reaction involves the formation of an enol intermediate at the C17 position, which is then acetylated.
Esterification at other positions, such as C3, has also been explored. For instance, various aliphatic and cycloaliphatic esters have been synthesized at the C3 position of dehydroepiandrosterone (B1670201) derivatives to study their biological activities. tandfonline.com These esterification reactions are generally carried out using the corresponding acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). tandfonline.com
Halogenation and Formylation at Specific Carbon Positions (e.g., C-16, C-17)
The introduction of halogen and formyl groups at the C-16 and C-17 positions of the androstane (B1237026) skeleton is a critical step for creating reactive intermediates. A key synthetic transformation is the Vilsmeier-Haack reaction, which introduces both a chlorine atom at C-17 and a formyl group at C-16. For instance, reacting 3β-acetoxyandrost-5-en-17-one with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) yields 3β-acetoxy-17-chloro-16-formylandrosta-5,16-diene. nih.govresearchgate.net This intermediate is pivotal for subsequent nucleophilic substitution reactions. nih.govresearchgate.net
Direct halogenation at the C-16 position has also been achieved using various reagents. The reaction of androst-5-en-17-one (B22085) with cupric bromide or cupric chloride can yield 16α-bromo-androst-5-en-17-one and 16α-chloro-androst-5-en-17-one, respectively. google.com Furthermore, 16α-iodoandrost-5-en-17-one can be synthesized from 17-hydroxyandrosta-5,16-diene 17-acetate by reaction with mercuric acetate, followed by treatment with potassium iodide. google.com The synthesis of 17-bromo-androsta-5,16-diene has also been reported. google.com
Table 1: Halogenation and Formylation Reactions
| Starting Material | Reagents | Product | Positions Functionalized | Citation |
|---|---|---|---|---|
| 3β-Acetoxyandrost-5-en-17-one | POCl₃, DMF | 3β-Acetoxy-17-chloro-16-formylandrosta-5,16-diene | C-16 (Formyl), C-17 (Chloro) | nih.gov, researchgate.net |
| Androst-5-en-17-one | Cupric Bromide | 16α-Bromo-androst-5-en-17-one | C-16 (Bromo) | google.com |
| Androst-5-en-17-one | Cupric Chloride, Lithium Chloride | 16α-Chloro-androst-5-en-17-one | C-16 (Chloro) | google.com |
Palladium-Catalyzed Coupling Reactions for C-17 Aryl/Heteroaryl Substitution
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds at the C-17 position of the androstane nucleus. researchgate.net These methods allow for the introduction of various aryl and heteroaryl moieties. The Stille coupling, for example, has been used to react 17-iodoandrosta-5,16-dien-3β-ol with organostannanes like (2-tributylstannyl)pyrazine or (5-tributylstannyl)pyrimidine. researchgate.netgoogle.com This yields C-17 substituted steroids such as 3β-hydroxy-17-(2-pyrazyl)-androsta-5,16-diene and 3β-hydroxy-17-(5-pyrimidyl)-androsta-5,16-diene. google.com
Another significant method is the Suzuki coupling. The reaction of a C-17 vinyl triflate, derived from 3α-hydroxy-5α-androstan-17-one, with phenylboronic acid in the presence of a palladium catalyst is a key step in the synthesis of 17-phenyl-5α-androst-16-en-3α-ol. researchgate.net Palladium-catalyzed aminocarbonylation has also been applied to steroidal iodoalkenes to form carboxamides, demonstrating the versatility of this catalyst in functionalizing the D-ring. d-nb.info
Nickel-Catalyzed Coupling Reactions
Nickel catalysts provide an alternative and efficient means for C-17 functionalization. An effective nickel-catalyzed coupling reaction has been developed between arylboronic acids and 17-trifluoromethanesulfonyl-3β-acetoxyandrosta-5,16-diene. researchgate.net This reaction produces 17-aryl-3β-acetoxy-androsta-5,16-dienes in moderate to good yields. researchgate.net The use of nickel catalysts is advantageous for certain transformations, including the cross-coupling of benzylic ammonium (B1175870) salts with boronic acids to form diarylethanes, showcasing the potential for C-N bond activation. nih.gov General studies on nickel-catalyzed reactions, such as the coupling of allenes and aldehydes or the cross-coupling of fluorobenzofurans with arylboronic acids, underpin the broad utility of nickel in synthetic organic chemistry. mit.edunih.gov
Nucleophilic Vinylic Addition-Elimination Reactions with Azolyl Nucleophiles
Table 2: Nucleophilic Vinylic Addition-Elimination with Azolyl Nucleophiles
| Electrophile | Nucleophile | Conditions | Product Type | Citation |
|---|---|---|---|---|
| 3β-Acetoxy-17-chloro-16-formylandrosta-5,16-diene | Imidazole, Benzimidazole, Triazole, etc. | K₂CO₃, DMF, ~80 °C | 17-(Azol-1-yl)-16-formylandrosta-5,16-diene derivatives | capes.gov.br, nih.gov |
| 3β-Acetoxy-17-chloro-16-formylandrosta-5,16-diene | Indole-3-carbaldehyde | K₂CO₃, DMF, 80 °C | 3β-Acetoxy-17-(3-formyl-1H-indol-1-yl)-16-formylandrosta-5,16-diene | nih.gov |
| 3β-Acetoxy-17-chloro-16-formylandrosta-5,16-diene | 1H-Benzo[f]benzimidazole | K₂CO₃, DMF, 80 °C | 3β-Acetoxy-17-(1H-benzo[f]benzimidazol-1-yl)-16-formylandrosta-5,16-diene | nih.gov |
Reduction of D-Ring and Dienone Structures
The reduction of double bonds within the androstane framework, particularly in the D-ring and associated dienone systems, is crucial for accessing saturated analogues. The hydrogenation of the 16-ene double bond can be highly stereoselective, preferentially forming the 17α-H epimer due to catalyst approach from the less hindered α-face. d-nb.info Similarly, hydrogenation of a 2,16-diene steroid derivative has been shown to result almost exclusively in the 5α-androstane product, indicating reduction of the A-ring double bond. fu-berlin.de
Common reducing agents are employed for the reduction of ketone and enone functionalities. For example, sodium borohydride (B1222165) (NaBH₄) is used to reduce dienone structures to diols. researchgate.net More powerful reducing systems, such as lithium metal in an ethanol-tetrahydrofuran mixture, have been used for the reduction of epoxy-dienones. researchgate.net These reactions allow for the controlled modification of the oxidation state and stereochemistry of the steroid nucleus.
Key Synthetic Intermediates and Reactants
17-Acetoxy-5α-androsta-2,16-diene as a Reactant
The compound 17-Acetoxy-5α-androsta-2,16-diene (CAS 50588-42-6) is a well-established and critical key intermediate in the synthesis of more complex steroidal molecules. chemicalbook.comlookchem.comchemdad.com Its primary documented use is as a reactant in the preparation of the neuromuscular blocking agent Rocuronium Bromide and its derivatives. chemicalbook.comlookchem.comchemdad.comgoogle.com
The synthesis of this intermediate can be achieved via a one-pot method starting from epiandrosterone. google.com Once formed, it serves as a versatile starting material. For example, it can undergo alkene transesterification reactions to generate other 17-acetoxylated diene compounds. google.com These products can then be subjected to further transformations, such as epoxidation of the double bonds in the A and D rings, leading to the synthesis of key intermediates for Rocuronium Bromide. google.com
Table 3: Profile of 17-Acetoxy-5α-androsta-2,16-diene
| Property | Value | Citation |
|---|---|---|
| IUPAC Name | [(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | alfa-chemistry.com |
| Molecular Formula | C₂₁H₃₀O₂ | lookchem.comechemi.com |
| Molecular Weight | 314.46 g/mol | lookchem.comechemi.com |
| CAS Number | 50588-42-6 | chemicalbook.comechemi.com |
| Appearance | Yellow Solid | lookchem.comchemdad.com |
| Key Application | Reactant in the synthesis of Rocuronium Bromide | chemicalbook.com, lookchem.com, chemdad.com, google.com |
3β-Acetoxy-17-chloro-16-formylandrostadien-5,16-diene and Related Structures
The synthesis of 3β-acetoxy-17-chloro-16-formylandrost-5,16-diene is a critical step in the generation of a variety of 17-substituted steroidal compounds. The primary method for its preparation is the Vilsmeier-Haack reaction. researchgate.netwikipedia.org This reaction typically involves the treatment of 3β-acetoxyandrost-5-en-17-one with a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl3) and a formamide, most commonly N,N-dimethylformamide (DMF). researchgate.netwikipedia.orgnih.gov
The reaction proceeds by the chloroformylation of the starting ketone, leading to the formation of the 17-chloro-16-formyl functionality with a concurrent shift of the double bond to the C16-C17 position. nih.gov One reported synthesis specifies the reaction of 3β-acetoxyandrost-5-en-17-one with phosphorus oxychloride and dimethylformamide in dichloromethane (B109758) at room temperature, yielding 3β-acetoxy-17-chloro-16-formylandrost-5,16-diene. nih.gov Another protocol describes a similar transformation at 60 °C. nih.gov The yield for this Vilsmeier-Haack reaction has been reported to be as high as 86%. tandfonline.comtandfonline.com
Table 1: Synthesis of 3β-Acetoxy-17-chloro-16-formylandrost-5,16-diene
| Starting Material | Reagents | Solvent | Temperature | Product | Yield | Reference |
| 3β-Acetoxyandrost-5-en-17-one | POCl₃, DMF | CH₂Cl₂ | Room Temp. | 3β-Acetoxy-17-chloro-16-formylandrost-5,16-diene | 69% | nih.gov |
| 3β-Acetoxyandrost-5-en-17-one | POCl₃, DMF | CH₂Cl₂ | 60 °C | 3β-Acetoxy-17-chloro-16-formylandrost-5,16-diene | - | nih.gov |
| 3β-Acetoxyandrost-5-en-17-one | POCl₃, DMF | - | - | 3β-Acetoxy-17-chloro-16-formylandrost-5,16-diene | 86% | tandfonline.comtandfonline.com |
The resulting 3β-acetoxy-17-chloro-16-formylandrost-5,16-diene is a versatile intermediate for further chemical transformations. Its utility lies in the reactivity of the C-17 chloro group, which can be displaced by various nucleophiles through a nucleophilic vinylic "addition-elimination" substitution reaction. scilit.comresearchgate.netnih.gov This provides a general route to a wide array of 17-substituted steroids. scilit.comresearchgate.net For instance, it can be reacted with heteroaryl compounds in the presence of a base like potassium carbonate (K₂CO₃) in DMF to produce 17-(1H-heteroaryl-1-yl)-16-formylandrosta-5,16-dienes. nih.gov This methodology has been employed in the synthesis of galeterone (B1683757) precursors. google.com
Furthermore, the 17-chloro-16-formyl derivative can undergo condensation reactions. For example, it has been used as a starting material in Claisen-Schmidt condensations. researchgate.net It also reacts with hydrazine (B178648) and phenylhydrazine (B124118) to yield substituted androsteno[17,16-d]pyrazoles, and with urea (B33335) and guanidine (B92328) hydrochloride to form the corresponding pyrimidine (B1678525) derivatives. researchgate.net
The compound can also be transformed by targeting the 17-chloro group for substitution. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) leads to the formation of 16-formyl-17-methoxyandrost-5,16-dien-3β-ol after hydrolysis of the acetate group. tandfonline.comtandfonline.com
17-Trifluoromethanesulfonyl-3β-acetoxyandrosta-5,16-diene
17-Trifluoromethanesulfonyl-3β-acetoxyandrosta-5,16-diene serves as another pivotal intermediate in the synthesis of C-17 substituted androstane derivatives. This vinyl triflate is typically synthesized from 3β-acetoxyandrost-5-en-17-one. The process involves the conversion of the 17-keto group into a vinyl triflate, which is a highly effective leaving group in cross-coupling reactions.
The primary application of 17-trifluoromethanesulfonyl-3β-acetoxyandrosta-5,16-diene is in metal-catalyzed cross-coupling reactions, particularly nickel-catalyzed Suzuki-type couplings. scilit.com This methodology has been developed to efficiently form carbon-carbon bonds at the C-17 position. In a typical reaction, the vinyl triflate is coupled with various arylboronic acids in the presence of a nickel catalyst, such as Ni(PCy₃)₂Cl₂, and a base like potassium phosphate (B84403) (K₃PO₄) in a solvent like toluene. nih.gov These reactions are effective for synthesizing 17-aryl-3β-acetoxy-androsta-5,16-dienes in moderate to good yields, ranging from 52-85%. nih.gov
Table 2: Nickel-Catalyzed Coupling Reactions of 17-Trifluoromethanesulfonyl-3β-acetoxyandrosta-5,16-diene
| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |
| Phenylboronic acid | Ni(PCy₃)₂Cl₂ | K₃PO₄ | Toluene | 3β-Acetoxy-17-phenylandrosta-5,16-diene | - | nih.gov |
| 3-Fluorophenylboronic acid | Ni(PCy₃)₂Cl₂ | K₃PO₄ | Toluene | 3β-Acetoxy-17-(3-fluorophenyl)androsta-5,16-diene | - | nih.gov |
| Various arylboronic acids | Ni-catalyst | - | - | 17-Aryl-3β-acetoxy-androsta-5,16-dienes | 52-85% | nih.gov |
This synthetic route is notable as it provides access to compounds that are precursors to biologically active molecules, such as abiraterone (B193195) acetate, which is a 17-(3-pyridyl)androst-5,16-dien-3β-yl acetate. nih.gov The nickel-catalyzed approach is presented as an efficient alternative to other metal-catalyzed systems. nih.gov
Metabolism and Biotransformation Studies
In Vitro Metabolic Pathways and Metabolite Identification
No in vitro studies using liver microsomes, S9 fractions, or specific enzymes to elucidate the metabolic pathways of 5alpha-Androsta-2,16-diene have been documented.
Enzymatic Conversions (e.g., by 3β-Hydroxysteroid Dehydrogenase, Steroid-5α-Reductase)
The roles of enzymes such as 3β-Hydroxysteroid Dehydrogenase and Steroid-5α-Reductase in the metabolism of this compound remain uninvestigated. The double bonds at the C2-C3 and C16-C17 positions present unique structural features that would likely influence its interaction with metabolic enzymes.
Hydroxylation Reactions of Androstane (B1237026) Derivatives
While hydroxylation is a common metabolic pathway for many steroids, the specific hydroxylated metabolites of this compound have not been identified. The potential sites of hydroxylation on the steroid nucleus would need to be determined through experimental studies.
Stereochemical Outcomes of Metabolic Reduction (e.g., 5α- and 5β-Reduced Metabolites)
The stereochemistry of potential reduced metabolites of this compound is unknown. Understanding whether the reduction of this compound would lead to 5α- or 5β-isomers is a critical aspect of its metabolism that has yet to be explored.
In Vivo Metabolite Identification and Characterization (Non-human Models)
There are no published in vivo studies in non-human models that identify or characterize the metabolites of this compound.
Discovery of Novel Metabolites
As no in vivo metabolic studies have been conducted, no novel metabolites of this compound have been discovered.
Investigation of Stereochemical Changes during Metabolism (e.g., 5α to 5β Conversion)
The potential for stereochemical changes, such as the conversion from a 5α to a 5β configuration during the metabolism of this compound, has not been investigated in any in vivo models.
Data Tables
Due to the absence of research data, no data tables on the metabolites or enzymatic reactions of this compound can be generated at this time.
Role of Microbiome in Steroid Metabolism (e.g., Human Axillary Bacterial Isolates)
The human axillary microbiome plays a significant role in the metabolism of steroids, contributing to the production of various volatile compounds. While direct studies on the metabolism of this compound by axillary bacteria are limited, research on structurally related 16-androstene steroids provides valuable insights into the potential biotransformation pathways.
Key microorganisms, particularly Corynebacterium species, are known to be instrumental in the metabolism of axillary steroids. oup.comoup.com These bacteria possess a range of enzymes capable of modifying the steroid nucleus, leading to the formation of more odorous compounds. nih.gov Studies have shown that aerobic coryneform bacteria can perform several key transformations on 16-androstene steroids, including oxidation, reduction, and epimerization. nih.gov
For instance, research on the biotransformation of androsta-5,16-dienes and androsta-4,16-dienes by various Corynebacterium strains has demonstrated efficient oxidative isomerization of 5-ene-3-sterols into the corresponding 4-en-3-ones. nih.gov The primary biochemical reaction observed was oxidation at the C-3 position, with high conversion rates for 3-beta-sterols. nih.gov
Incubations of 16-androstenes with aerobic coryneform bacteria have provided evidence for 4-ene-5-alpha(beta)-reduction and 3-alpha(beta)-oxido-reduction and epimerization. nih.gov These transformations generally favor the formation of more potent odorous steroids such as 5alpha-androst-16-en-3-one (B145609) (androstenone) and 5alpha-androst-16-en-3alpha-ol (androstenol) from less odorous precursors. nih.govnih.gov This suggests that the axillary microbiome can significantly alter the composition and biological activity of endogenous steroids.
The table below summarizes the observed biotransformations of 16-androstene steroids by human axillary bacterial isolates, which can be extrapolated to predict the potential metabolism of this compound.
| Bacterial Species (Isolate) | Substrate(s) | Key Metabolic Reaction(s) | Product(s) |
| Corynebacterium sp. | Androsta-5,16-dien-3beta-ol, Androsta-4,16-dien-3beta-ol, Androsta-5,16-dien-3-one | Oxidation at C-3, Oxidative isomerization of 5-ene to 4-en-3-one | Androsta-4,16-dien-3-one, 5beta-androsta-16-en-3-one |
| Aerobic coryneform bacteria | 16-androstenes (general) | 4-ene-5alpha(beta)-reduction, 3alpha(beta)-oxido-reduction, epimerization | 5alpha-androst-16-en-3-one, 5alpha-androst-16-en-3alpha-ol |
| Corynebacterium sp. (mixed axillary isolates) | 5,16-androstadien-3-ol | Multiple biotransformations | Various steroid metabolites including 5alpha-androstenol and 5alpha-androstenone |
These findings underscore the importance of the axillary microbiome in steroid metabolism. It is plausible that this compound, when exposed to this microbial environment, would undergo similar enzymatic transformations, leading to the formation of a variety of metabolites with potentially different biological activities.
Pharmacokinetic Investigations of 5α-Androsta-2,16-diene Derivatives (Non-human Models)
Pharmacokinetic studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a compound and its derivatives. To date, specific pharmacokinetic data for this compound and its derivatives in non-human models are not extensively available in the public domain. However, by examining studies on structurally similar androstane steroids, we can infer potential pharmacokinetic characteristics.
Research on the metabolism of 5α-androst-16-en-3-one in boars provides some relevant insights. Following intravenous administration, this compound was found to be rapidly cleared from the plasma, suggesting efficient uptake by tissues and/or rapid metabolism. scispace.com The primary route of elimination was through the urine, with the metabolites being more polar than the parent compound. scispace.com This indicates that the steroid undergoes significant biotransformation to increase its water solubility for excretion.
In another study involving the infusion of radiolabeled 5α-androst-16-en-3-one into the spermatic artery of a boar, the compound was metabolized to 5α-androst-16-en-3α-ol and 5α-androst-16-en-3β-ol. nih.gov These metabolites were found in both the testicular tissue and the spermatic-venous plasma, suggesting local metabolism and subsequent distribution. nih.gov The presence of glucuronide and sulphate conjugates of the metabolites in the urine further highlights the importance of phase II metabolism in the elimination of these steroids. nih.gov
Systemic administration of a related compound, 5alpha-androst-16-en-3alpha-ol (androstenol), in mice has been shown to produce behavioral effects, indicating that it can cross the blood-brain barrier and distribute to the central nervous system. nih.gov While this study did not provide detailed pharmacokinetic parameters, it suggests that androstene steroids can have systemic effects following administration.
Based on these related studies, it can be hypothesized that derivatives of this compound would likely exhibit the following pharmacokinetic properties in non-human models:
Absorption: Depending on the route of administration and the lipophilicity of the derivative, absorption could be rapid.
Distribution: A wide distribution to various tissues is expected, given the lipophilic nature of steroids.
Metabolism: The liver is expected to be the primary site of metabolism, involving phase I (e.g., hydroxylation, reduction) and phase II (e.g., glucuronidation, sulfation) reactions to facilitate excretion.
Excretion: The primary route of elimination is likely to be through the urine as conjugated metabolites.
The table below provides a hypothetical pharmacokinetic profile for a derivative of this compound based on data from related compounds.
| Pharmacokinetic Parameter | Expected Profile for a this compound Derivative | Rationale based on Related Compounds |
| Absorption | Moderate to high oral bioavailability, depending on the specific derivative. | Steroid structures generally allow for good membrane permeability. |
| Distribution | High volume of distribution, with potential for accumulation in adipose tissue. | Lipophilic nature of androstane steroids. |
| Metabolism | Extensive hepatic metabolism via oxidation, reduction, and conjugation. | Observed metabolism of 5α-androst-16-en-3-one in boars. |
| Elimination Half-life | Relatively short, but may be prolonged by tissue sequestration. | Rapid clearance of 5α-androst-16-en-3-one from plasma in boars. |
| Excretion | Primarily renal excretion of conjugated metabolites. | Urinary excretion of conjugated metabolites of 5α-androst-16-en-3-one. |
It is crucial to note that these are projections based on structurally similar compounds. Detailed pharmacokinetic studies on this compound and its specific derivatives are necessary to confirm these characteristics and to fully understand their behavior in biological systems.
Enzymatic Interactions and Inhibition
Cytochrome P450 Enzyme Interactions
There is no specific information available in the reviewed scientific literature detailing the interaction of 5alpha-Androsta-2,16-diene with Cytochrome P450 enzymes, including CYP17A1.
No studies were identified that specifically investigate the inhibitory effects of this compound on the CYP17A1 enzyme.
Due to the absence of research on the compound's interaction with CYP17A1, there is no data available on its inhibition kinetics, such as whether it acts as a noncompetitive or slow-binding inhibitor.
Similarly, the mechanistic details of how this compound might bind to the CYP17A1 enzyme, including any potential coordination with the heme iron, have not been described in the existing scientific literature.
Inhibition of CYP17A1 (17α-Hydroxylase/17,20-Lyase)
Steroid 5α-Reductase Isozyme Interactions
Comprehensive searches of scientific databases did not yield any studies focused on the interaction between this compound and the isozymes of steroid 5α-reductase.
There is currently no available data to suggest or confirm that this compound inhibits the 5α-reductase type 1 isozyme.
Likewise, no research findings could be located that describe any inhibitory activity of this compound against the 5α-reductase type 2 isozyme.
Differential Activity Based on pH Optima
The enzymatic activity of steroidogenic enzymes is significantly influenced by pH. While specific studies on the pH optima for enzymes metabolizing this compound are not extensively documented, the broader families of enzymes involved in steroid metabolism exhibit distinct pH dependencies. For instance, the activity of 17β-hydroxysteroid dehydrogenase (17β-HSD), a key enzyme in androgen and estrogen metabolism, is typically assayed at a physiological pH of around 7.5 nih.govnih.gov. Similarly, inhibitors of related steroidogenic enzymes, such as 5α-reductase, have shown optimal performance in a pH range of 7 to 8 mdpi.com. This suggests that the enzymatic interactions involving this compound are likely to be most efficient within a neutral to slightly alkaline pH range, characteristic of the cellular environments where these enzymes are active.
Inverse Regulation of Enzyme Expression/Activity by the Androgen Receptor
The androgen receptor (AR) plays a crucial role in mediating the effects of androgens, and its activity can be modulated by various steroid compounds. Research on compounds structurally related to this compound has shed light on a potential inverse regulatory relationship. For example, a derivative, 3beta-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene, which is a potent inhibitor of the enzyme CYP17 (17α-hydroxylase/17,20-lyase), has been shown to cause a marked down-regulation of AR protein expression. This is in contrast to some antiandrogens and castration, which can lead to an up-regulation of AR protein expression. This suggests that certain androstane (B1237026) derivatives may exert their effects not only by inhibiting enzymes involved in androgen synthesis but also by directly reducing the levels of the androgen receptor itself.
Hydroxysteroid Dehydrogenases (HSD)
Hydroxysteroid dehydrogenases are a class of enzymes pivotal in the biosynthesis and metabolism of steroid hormones.
3β-Hydroxysteroid Dehydrogenase Activity
3β-hydroxysteroid dehydrogenase (3β-HSD) is a critical enzyme complex essential for the biosynthesis of all classes of hormonal steroids, including androgens wikipedia.org. It catalyzes the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration wikipedia.org. Specifically, it is involved in the conversion of dehydroepiandrosterone (B1670201) (DHEA) to androstenedione and androstenediol to testosterone (B1683101) wikipedia.orgnih.gov. There are two main isoenzymes in humans, HSD3B1 and HSD3B2, encoded by separate genes wikipedia.orgnih.gov. While direct studies on the interaction of this compound with 3β-HSD are limited, the enzyme is known to be inhibited by various steroid-like molecules wikipedia.org. Given its role in androgen synthesis, any interaction with this compound could have significant implications for androgenic activity.
17-Hydroxysteroid Dehydrogenase Activity
17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a group of enzymes that catalyze the interconversion of 17-ketosteroids and 17β-hydroxysteroids, playing a crucial role in the final steps of androgen and estrogen synthesis wikipedia.org. For example, they are responsible for the conversion of androstenedione to testosterone wikipedia.org. Several isoforms of 17β-HSD exist, each with specific tissue distribution and substrate preferences wikipedia.org.
Interactive Data Table: Overview of Related Androstadiene Compounds and their Enzymatic Interactions
| Compound Name | Enzyme Target | Observed Effect |
| 3beta-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene | CYP17, Androgen Receptor | Inhibition of CYP17, Down-regulation of AR protein expression |
| 1,4-androstadiene-3,6,17-trione | 17β-HSD type 3 | Potent and selective inhibition |
Receptor Interactions and Ligand Modulation
Androgen Receptor (AR) Binding Studies
Direct and specific studies detailing the binding characteristics of 5α-Androsta-2,16-diene to the androgen receptor are not extensively documented in the available research. However, the broader class of androstane (B1237026) derivatives has been a subject of significant interest in the context of AR binding and modulation.
The interaction of ligands with the wild-type androgen receptor is the basis of normal androgenic signaling. Information specifically detailing the interaction between 5α-Androsta-2,16-diene and the wild-type AR is currently lacking in the scientific literature. Understanding this interaction would be a crucial first step in elucidating its potential as a modulator of AR activity.
Mutations in the androgen receptor are a common occurrence in the progression of certain diseases, such as prostate cancer, and can alter the receptor's response to various ligands. There is no specific research available that investigates the interaction of 5α-Androsta-2,16-diene with mutant forms of the androgen receptor. Such studies would be valuable in determining its efficacy in contexts where AR mutations are prevalent.
The determination of whether a compound acts as an agonist (activator) or an antagonist (inhibitor) of the androgen receptor is key to understanding its pharmacological profile. Currently, there are no specific studies that evaluate the agonistic or antagonistic properties of 5α-Androsta-2,16-diene on the androgen receptor.
The degradation of the androgen receptor is an important regulatory mechanism in androgen signaling. Certain compounds can induce the breakdown of the AR, which can be a therapeutic strategy.
There is no direct evidence in the available literature to suggest that 5α-Androsta-2,16-diene induces the degradation of the full-length androgen receptor. Research on other androstane-based compounds has shown that some can promote AR degradation, highlighting a potential area for future investigation for 5α-Androsta-2,16-diene.
Mechanisms of Androgen Receptor Degradation
Degradation of Androgen Receptor Splice Variants
There is no available scientific literature that describes the effect of 5alpha-Androsta-2,16-diene on the degradation of androgen receptor splice variants. Research in this area is ongoing and focuses on understanding the mechanisms that lead to the expression and stability of these variants, which are often implicated in the progression of castration-resistant prostate cancer. However, the role, if any, of this compound in this process has not been documented.
Influence on Androgen Receptor Protein Stability
The influence of this compound on the stability of the androgen receptor protein is not described in the current scientific literature. The stability of the androgen receptor is a complex process regulated by various cellular mechanisms, including post-translational modifications and interactions with co-chaperone and E3-ligase proteins. Without specific studies on this compound, any potential impact it may have on these pathways remains unknown.
Impact on Androgen Receptor Target Gene Expression
There is no information available regarding the impact of this compound on the expression of androgen receptor target genes. The transcriptional activity of the androgen receptor is crucial for normal physiological processes and is also a key driver in diseases such as prostate cancer. The specific gene expression profiles modulated by this compound have not been a subject of published research.
Other Steroid Receptor Interactions (e.g., GABAA Receptors for related neurosteroids)
Neurosteroid Activity and Receptor Modulation
While other androstane and androstene steroids have been investigated for their neurosteroid activity and ability to modulate receptors such as the GABAA receptor, there is no such research available for this compound. The structure-activity relationships of neurosteroids are highly specific, and therefore, the activity of related compounds cannot be extrapolated to this compound without direct experimental evidence.
Analytical Methodologies for 5α Androsta 2,16 Diene and Its Metabolites/derivatives
Chromatographic Techniques
Chromatographic methods are fundamental for the separation and purification of 5α-Androsta-2,16-diene and its metabolites from complex biological samples.
Thin-Layer Chromatography (TLC) serves as a versatile and rapid method for the qualitative analysis and separation of steroids, including androstane (B1237026) isomers. researchgate.net The choice of the stationary phase and the mobile phase is critical for achieving effective separation. researchgate.net For androstane derivatives, silica gel plates are commonly used as the stationary phase. researchgate.net The optimization of the mobile phase composition, often consisting of a mixture of solvents, is crucial for separating structurally similar isomers. researchgate.net For instance, various solvent systems have been developed for the separation of different steroid classes. analis.com.my
Visualization of the separated compounds on the TLC plate can be achieved by spraying with reagents such as a mixture of sulfuric acid and methanol (B129727), followed by heating, which allows for detection under UV light or as colored spots in visible light. analis.com.my While TLC is a valuable tool for initial screening and separation, it is often used in conjunction with more sensitive and specific techniques for definitive identification and quantification.
Table 1: Exemplary TLC Systems for Steroid Separation
| Stationary Phase | Mobile Phase Composition (v/v/v) | Visualization Method | Application |
|---|---|---|---|
| Silica Gel | Chloroform:Acetone:Petroleum Ether | Sulfuric acid spray and heating | Separation of androstane isomers researchgate.net |
| HPTLC Silica Gel | Acetonitrile:Water | UV light | Separation of steroid hormones researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the comprehensive profiling and identification of steroid metabolites in biological fluids like urine. nih.govoup.com This method offers high sensitivity and specificity, making it ideal for detecting low concentrations of metabolites. nih.gov The general workflow for GC-MS analysis of steroid metabolites involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. springernature.com
Sample preparation typically includes solid-phase extraction to isolate the steroids, followed by enzymatic hydrolysis to cleave conjugated groups (glucuronides and sulfates). oup.comendocrine-abstracts.org Subsequently, a two-step derivatization process is often employed to increase the volatility and thermal stability of the steroids for GC analysis. nih.gov
The derivatized steroid mixture is then injected into the gas chromatograph, where individual compounds are separated based on their boiling points and interaction with the capillary column. The separated metabolites then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each metabolite, allowing for its identification by comparison to spectral libraries. researchgate.net GC-MS can be used to identify a wide range of metabolites, including androgens, estrogens, and their derivatives. nih.gov
Table 2: Typical GC-MS Parameters for Steroid Metabolite Analysis
| Parameter | Typical Setting |
|---|---|
| Gas Chromatograph | |
| Column | Fused-silica capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Ramped temperature increase (e.g., from 180°C to 300°C) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Spectroscopic Techniques
Spectroscopic methods are indispensable for the definitive structural determination of novel compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the unambiguous structure elucidation of organic molecules, including steroids like 5α-Androsta-2,16-diene and its metabolites. researchgate.netuobasrah.edu.iq Both ¹H and ¹³C NMR are utilized to provide detailed information about the carbon-hydrogen framework of the molecule. mdpi.comresearchgate.net
One-dimensional (1D) NMR spectra (¹H and ¹³C) provide information on the chemical environment of individual protons and carbon atoms. researchgate.net For more complex structures, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. researchgate.net The precise chemical shifts and coupling constants observed in the NMR spectra are characteristic of the steroid's specific stereochemistry and conformation. nih.gov
Radiochemical Techniques
Radiochemical methods are highly sensitive and are instrumental in tracing the metabolic fate of compounds within a biological system.
Radiolabeled compounds, typically with isotopes such as tritium (³H) or carbon-14 (¹⁴C), are invaluable tools in metabolic studies of steroids. nih.govpharmaron.com By administering a radiolabeled version of 5α-Androsta-2,16-diene or its precursors, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high sensitivity. pharmaron.com
Following administration of the radiolabeled compound, biological samples such as plasma, urine, and feces can be collected over time. The radioactivity in these samples is measured to determine the extent and rate of excretion. The samples can then be analyzed using chromatographic techniques like HPLC to separate the parent compound from its metabolites. The radioactive fractions are collected and their structures are identified using techniques like mass spectrometry and NMR. nih.gov This approach allows for a comprehensive understanding of the metabolic pathways, the identification of major and minor metabolites, and the determination of their relative abundance. nih.govoup.com
Hydrogen Isotope Ratio Mass Spectrometry
Hydrogen isotope ratio mass spectrometry (HIRMS) is a powerful analytical technique used to determine the isotopic composition of hydrogen (Deuterium/Protium or ²H/¹H ratio) in a sample. This method is particularly valuable in metabolism studies and for differentiating between endogenous and exogenous sources of steroids. While specific studies applying HIRMS directly to 5α-androsta-2,16-diene are not extensively documented in publicly available research, the principles of the technique are broadly applicable to steroid analysis.
The core principle involves the conversion of the analyte's hydrogen into hydrogen gas (H₂) through high-temperature pyrolysis (thermal conversion). This H₂ gas is then introduced into an isotope ratio mass spectrometer. The mass spectrometer simultaneously measures the ion currents of mass-to-charge ratios (m/z) 2 (H₂) and 3 (HD), allowing for the precise calculation of the deuterium-to-hydrogen (D/H) ratio. This ratio is typically expressed in delta notation (δ²H) in parts per thousand (‰) relative to a standard.
In the context of 5α-androsta-2,16-diene, HIRMS could be employed to:
Trace Metabolic Pathways: By administering a deuterium-labeled version of 5α-androsta-2,16-diene, researchers could track its metabolic fate. The presence of the deuterium label in subsequently isolated metabolites would confirm their origin from the parent compound. This approach has been successfully used to identify numerous metabolites of other synthetic steroids, such as trenbolone, from urine samples. nih.gov
Distinguish Endogenous vs. Exogenous Steroids: Synthetic versions of steroids often have a different δ²H value compared to their endogenously produced counterparts due to the different isotopic composition of the starting materials used in chemical synthesis versus biosynthesis. HIRMS can detect these subtle differences, which is a key application in anti-doping control.
Investigate Enzymatic Mechanisms: The technique can provide insights into reaction mechanisms by detecting kinetic isotope effects, where the rate of a chemical reaction is sensitive to isotopic substitution.
The analytical workflow typically involves sample preparation (extraction and purification of the steroid), separation by gas chromatography (GC), combustion of the eluted compound, and subsequent analysis in the isotope ratio mass spectrometer (GC-TC-IRMS). nih.gov The precision of HIRMS measurements is critical, and various methods have been developed to ensure accuracy, including corrections for factors like the H₃⁺ contribution in the ion source.
In Vitro Biochemical Assay Development
In vitro biochemical assays are essential tools for characterizing the biological activity of compounds like 5α-androsta-2,16-diene without the complexities of a whole-organism system. These assays focus on specific molecular interactions, such as enzyme inhibition or receptor activation.
Enzyme activity assays are designed to measure the rate of a specific enzyme-catalyzed reaction and to determine how a test compound might modulate that rate. For 5α-androsta-2,16-diene, assays for enzymes involved in steroidogenesis, such as 5α-reductase and CYP17, are particularly relevant.
5α-Reductase Assay: The enzyme 5α-reductase catalyzes the conversion of testosterone (B1683101) to the more potent androgen, 5α-dihydrotestosterone (DHT). mdpi.com Assays to screen for inhibitors of this enzyme are crucial in drug discovery for conditions like benign prostatic hyperplasia. mdpi.com A common method involves incubating the enzyme (often from rat liver microsomes or expressed in cell lines like COS cells) with a radiolabeled substrate, typically [³H]-testosterone. nih.govresearchgate.net
The activity of a potential inhibitor like 5α-androsta-2,16-diene is measured by its ability to reduce the formation of [³H]-DHT. The reaction products are separated from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the radioactivity of the product is quantified. The inhibitory activity is often expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. mdpi.com
Since there are different isozymes of 5α-reductase (e.g., type 1 and type 2), which differ in their optimal pH, assays can be tailored to assess isozyme selectivity. nih.gov For example, 5α-reductase type 2 activity is typically measured at an acidic pH optimum (around 5.0-5.5), while type 1 has a broader, more alkaline pH optimum (6.0-8.5). nih.govresearchgate.netnih.gov
| Parameter | Description | Example Condition |
|---|---|---|
| Enzyme Source | Recombinant human or rat 5α-reductase expressed in cells (e.g., COS, HEK293), or tissue homogenates (e.g., prostate, liver). | Microsomal fractions from transfected COS-7 cells. nih.gov |
| Substrate | Testosterone, often radiolabeled for detection. | [1,2,6,7-³H]testosterone. mdpi.com |
| Cofactor | Nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) is required for the reduction reaction. nih.gov | NADPH generating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase). |
| pH | Chosen to selectively measure a specific isozyme. | pH 5.0 for Type 2; pH 7.0 for Type 1. nih.govresearchgate.net |
| Detection Method | Separation of substrate and product (TLC, HPLC) followed by quantification of radioactivity. | Liquid scintillation counting of the DHT band after TLC separation. |
| Endpoint | Calculation of percent inhibition relative to a control without the test compound, leading to an IC₅₀ value. | IC₅₀ calculated from a dose-response curve. mdpi.com |
CYP17 Assay: CYP17 (17α-hydroxylase/17,20-lyase) is another key enzyme in androgen biosynthesis. Some C21 steroids have been evaluated as dual inhibitors of both CYP17 and 5α-reductase. mdpi.com Assays for CYP17 activity similarly use a substrate, such as progesterone (B1679170) or pregnenolone (B344588), and measure the formation of downstream products. The inhibitory potential of 5α-androsta-2,16-diene would be determined by its ability to decrease the production of these metabolites.
Reporter gene assays are a widely used method to quantify the functional activity of nuclear receptors, such as the androgen receptor (AR). springernature.comnih.gov These assays can determine whether a compound like 5α-androsta-2,16-diene acts as an agonist (activator) or an antagonist (inhibitor) of the receptor.
The most common type is the luciferase assay. The principle involves genetically engineering a host cell line (e.g., Chinese Hamster Ovary (CHO) or prostate cancer cells like LNCaP) to contain two key components: nih.govau.dk
An expression vector for the human androgen receptor (or using a cell line that endogenously expresses it). springernature.comindigobiosciences.com
A reporter vector containing a reporter gene (commonly firefly luciferase) under the control of a promoter with androgen response elements (AREs). nih.govindigobiosciences.com
When an androgenic compound binds to and activates the AR, the receptor-ligand complex translocates to the nucleus and binds to the AREs. This binding initiates the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes a reaction with its substrate (luciferin), producing light (bioluminescence). The amount of light produced is directly proportional to the level of AR activation and can be quantified using a luminometer. promega.com
To test 5α-androsta-2,16-diene, the engineered cells would be treated with varying concentrations of the compound.
Agonist Activity: An increase in light output compared to untreated cells would indicate that the compound is an AR agonist.
Antagonist Activity: To test for antagonism, cells are co-treated with a known AR agonist (like DHT) and the test compound. A decrease in the agonist-induced light output would signify that the compound is an AR antagonist. indigobiosciences.com
| Component | Description | Example |
|---|---|---|
| Cell Line | Mammalian cells that can be transiently or stably transfected. | COS-1, VCaP, LNCaP, CHO. springernature.comnih.govau.dk |
| Receptor Vector | An expression plasmid containing the cDNA for the human androgen receptor. | pSG5-hAR |
| Reporter Vector | A plasmid containing a reporter gene driven by a promoter with androgen response elements. | MMTV-luciferase reporter. au.dk |
| Reporter Gene | A gene whose product is easily measurable. | Firefly luciferase. springernature.compromega.com |
| Transfection Reagent | A reagent used to introduce the vector DNA into the cells. | FuGene, Lipofectin. au.dk |
| Detection Reagent | A solution containing the substrate for the reporter enzyme. | Luciferin for luciferase. indigobiosciences.com |
| Instrumentation | Device used to measure the output of the reporter assay. | Luminometer for light detection. |
Structure Activity Relationship Sar Studies and Rational Derivative Design
Impact of Specific Structural Modifications on Biological Activities
C-3 Substituent Effects (e.g., Hydrophilic, Heteroaromatic, Ester Moieties)
Modifications at the C-3 position of the androstane (B1237026) nucleus have been shown to significantly influence biological activity. The presence and nature of a substituent at this position can affect enzyme inhibition and androgen receptor binding.
For instance, in a series of 5alpha-androstane-3alpha,17beta-diol (B1664111) derivatives, the importance of the 3-hydroxyl group was highlighted. nih.gov Substitution of this hydroxyl group with a methoxy (B1213986) group underscored the necessity of the free hydroxyl for certain biological activities. nih.gov Furthermore, the oxidation of the hydroxyl to a ketone at the C-3 position led to an increase in androgen receptor (AR) binding. nih.gov However, this modification also resulted in a decrease in antiproliferative activity, suggesting a complex interplay between AR binding and cellular effects. nih.gov
In the context of 5α-reductase type 2 (5α-R2) inhibition, the introduction of an aliphatic ester moiety at the C-3 position of dehydroepiandrosterone (B1670201) derivatives was found to enhance their inhibitory potency. nih.gov This enhancement was correlated with an increase in the lipophilicity of the derivatives. nih.gov Conversely, the presence of bulky cycloaliphatic ester rings (such as cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl, or cycloheptyl) at the C-3 position was detrimental to the inhibitory activity, likely due to steric hindrance at the enzyme's active site. nih.gov
| C-3 Substituent | Biological Effect | Reference |
| Hydroxyl (OH) | Important for antiproliferative activity | nih.gov |
| Methoxy (OCH3) | Underscores the importance of the hydroxyl group | nih.gov |
| Ketone (=O) | Increased Androgen Receptor binding, decreased antiproliferative activity | nih.gov |
| Aliphatic Ester | Increased 5α-reductase type 2 inhibition (correlated with lipophilicity) | nih.gov |
| Cycloaliphatic Ester | Decreased 5α-reductase type 2 inhibition | nih.gov |
C-16 Substituent Effects
The C-16 position of the androstane core has also been a target for structural modifications to modulate biological activity. The introduction of various side chains at this position has been explored to develop compounds with antiandrogenic properties.
In a study focused on 5alpha-androstane-3alpha,17beta-diol derivatives, different side-chain lengths and functional groups were investigated at the C-16alpha position. nih.gov It was determined that a side chain with a length of three methylenes was optimal for antiproliferative activity. nih.gov Among the various functional groups tested at the terminus of this three-methylene side chain, a chloride atom was found to induce the best antiproliferative effect on androgen-sensitive cells. nih.gov This suggests that both the length and the electronic nature of the C-16 substituent are critical for this specific biological activity.
| C-16 Substituent | Side-Chain Length | Terminal Group | Biological Effect | Reference |
| α-alkyl halide | 3 methylenes | Chloride | Optimal antiproliferative activity | nih.gov |
| α-alkyl | 2, 4, or 6 methylenes | Various | Suboptimal antiproliferative activity | nih.gov |
C-17 Substituent Effects (e.g., Heteroaryl Moieties, Benzimidazole, Phenyl Groups)
The D-ring, and specifically the C-17 position, is a key site for modifications aimed at inhibiting enzymes involved in androgen biosynthesis, such as CYP17A1 (17α-hydroxylase/17,20-lyase), and modulating 5α-reductase activity.
The introduction of heteroaromatic moieties at C-17 has proven to be a successful strategy for developing potent CYP17A1 inhibitors. For example, derivatives of androsta-5,16-diene bearing a 17-(5-pyrimidyl) or a 17-(3-pyridyl) group have demonstrated potent inhibition of this enzyme. nih.gov Similarly, 17-(2'-oxazolyl) and 17-(2'-thiazolyl) derivatives have also shown reasonable inhibitory activity against CYP17A1. nih.gov Interestingly, the introduction of a methyl or phenyl group onto these heteroaromatic rings generally led to a decrease in inhibitory potency. nih.gov
The synthesis of N-cyclohexyl-17-carboxamides has yielded potent inhibitors of 5α-reductase isoform 2 (5RD5A2). tbzmed.ac.ir These derivatives, however, exhibited only light binding to the androgen receptor, indicating a degree of selectivity in their biological action. tbzmed.ac.ir Furthermore, the esterification of epiandrosterone (B191177) at C-3 with phenylacetic acid chloride has been explored, leading to derivatives with modified biological properties. researchgate.net
| C-17 Substituent | Biological Target | Effect | Reference |
| 5-Pyrimidyl | CYP17A1 | Potent inhibition | nih.gov |
| 3-Pyridyl | CYP17A1 | Potent inhibition | nih.gov |
| 2'-Oxazolyl | CYP17A1 | Reasonable inhibition | nih.gov |
| 2'-Thiazolyl | CYP17A1 | Reasonable inhibition | nih.gov |
| N-Cyclohexyl-carboxamide | 5α-Reductase 2 | Potent inhibition | tbzmed.ac.ir |
| Phenylacetic acid ester | General biological activity | Modification of activity | researchgate.net |
Correlation between Steroidal Structure and Enzymatic Inhibition Profiles
For the inhibition of 5α-reductase, the presence of a carbonyl group at the C-3 position has been identified as a critical feature for activity. mdpi.com This suggests that this group is likely involved in a key interaction within the enzyme's active site.
In the context of CYP17A1 inhibition, the introduction of heteroaromatic substituents at the C-17 position has been a highly effective strategy. These nitrogen-containing rings are thought to coordinate with the heme iron atom in the active site of this cytochrome P450 enzyme, leading to potent inhibition. The specific heteroaromatic ring system influences the potency, with pyridyl and pyrimidyl moieties being particularly effective. nih.gov
Significance of A/B Ring Configuration (e.g., Δ5,3β-Hydroxyl Structure) on Metabolic Fate and Activity
This particular A/B ring structure is a common scaffold for the development of inhibitors of enzymes such as 5α-reductase and CYP17A1. nih.govnih.gov The presence of the double bond between C-5 and C-6 introduces a degree of planarity to the A/B ring junction, which can influence how the molecule fits into the active site of an enzyme. The 3β-hydroxyl group provides a site for potential hydrogen bonding interactions and can be a point of attachment for various substituents to modulate properties like solubility and potency. nih.gov The metabolic fate of compounds with this structure is also of interest, as the 3β-hydroxyl group can be a site for conjugation reactions, such as sulfation or glucuronidation, which can affect the compound's half-life and clearance.
Theoretical and Mechanistic Investigations
Proposed Biochemical Reaction Mechanisms in Steroidogenesis
Steroidogenesis is the biological process for creating steroid hormones from cholesterol. nih.gov The formation of 16-androstene steroids, such as 5α-Androsta-2,16-diene, is a specialized branch of this intricate network. Research, particularly utilizing boar testicular and adrenal tissues, has outlined a probable biosynthetic pathway.
A proposed pathway for the biosynthesis of 3α- and 3β-hydroxy-5α-androst-16-enes originates from C21 steroids like pregnenolone (B344588) and progesterone (B1679170). nih.gov Kinetic studies and long-term incubations with boar testis minces have demonstrated the conversion of progesterone into 3α- and 3β-hydroxy-5α-androst-16-enes. nih.gov A key intermediate in this transformation is believed to be androsta-4,16-dien-3-one. nih.gov
Significantly, this proposed route appears to bypass several common intermediates in androgen synthesis. Studies have shown that 17α-hydroxyprogesterone, dehydroepiandrosterone (B1670201), and testosterone (B1683101) are not precursors for these Δ16-steroids, suggesting that the cleavage of the C21 steroid side-chain occurs before 17α-hydroxylation. nih.gov The enzyme system responsible for this unique conversion is known as andien-b synthase, which involves the coordinated action of cytochrome P450c17 and cytochrome b5. researchgate.net The rate of 16-androstene steroidogenesis in testis microsomes has been shown to correlate with the levels of these steroids found in fat tissue. researchgate.net
Understanding General Mechanisms of Action for Steroidal Compounds
Steroidal compounds exert their physiological effects through two primary, well-documented mechanisms: a classical genomic pathway and a more recently characterized non-genomic pathway. wikipedia.org
Genomic Mechanism
The traditional mechanism of steroid hormone action involves the regulation of gene expression. thieme-connect.comglowm.com This process can be summarized in several key steps:
Cellular Entry and Receptor Binding: As lipophilic molecules, steroids can diffuse across the cell membrane. nih.gov Inside the target cell, they bind with high affinity to specific intracellular receptors, which may be located in the cytoplasm or the nucleus. oup.comiomcworld.com
Receptor Activation: This binding induces a conformational change in the receptor, often causing the dissociation of heat shock proteins (HSPs). iomcworld.comyoutube.com The activated steroid-receptor complex then typically forms a dimer. wikipedia.org
Nuclear Translocation and DNA Binding: The hormone-receptor complex translocates into the nucleus (if not already there) and binds to specific DNA sequences known as hormone response elements (HREs), which are located in the regulatory regions of target genes. wikipedia.orgglowm.comyoutube.com
Gene Transcription Modulation: Acting as a transcription factor, the complex recruits coactivators or corepressors, modulating the synthesis of specific messenger RNAs (mRNAs). glowm.comnih.gov This alteration in gene transcription ultimately leads to a change in protein synthesis, producing the characteristic physiological response of the hormone. glowm.com
Non-Genomic Mechanism
In addition to the slower, transcription-based genomic effects, steroids can also elicit rapid cellular responses that are too quick to be explained by changes in gene expression. annualreviews.org These are known as non-genomic actions and are typically mediated by steroid interactions with cell surface receptors. oup.comresearchgate.net
Membrane-Bound Receptors: Evidence points to the existence of specific steroid receptors located on the plasma membrane. researchgate.net These can be distinct proteins from the classical nuclear receptors or isoforms of them.
Signal Transduction Cascades: The binding of a steroid to a membrane receptor can rapidly activate intracellular signaling pathways. annualreviews.org These cascades often involve second messengers such as cyclic AMP (cAMP), inositol (B14025) 1,4,5-trisphosphate (IP3), and diacylglycerol (DAG), as well as fluxes in intracellular calcium (Ca2+) concentrations. researchgate.net The activation of various protein kinases, such as protein kinase C and tyrosine kinases, is also a common feature. annualreviews.org These rapid, non-genomic effects can influence a wide range of cellular functions, including neuronal excitability and vascular tone. annualreviews.orgresearchgate.net
Elucidation of Enzymatic Inhibition Mechanisms
Androstane (B1237026) derivatives, including those structurally related to 5α-Androsta-2,16-diene, have been investigated as inhibitors of key enzymes in steroid metabolism. This inhibition is a critical strategy in the treatment of hormone-dependent diseases.
Cytochrome P450 17A1 (CYP17A1) Inhibition
CYP17A1 (also known as 17α-hydroxylase/17,20-lyase) is a crucial enzyme in the biosynthesis of androgens. nih.gov Its inhibition can block the production of androgens that fuel the growth of prostate cancer. nih.gov Consequently, designing potent inhibitors for this enzyme is a major therapeutic goal. Various androsta-5,16-diene derivatives have been synthesized and evaluated for their ability to inhibit CYP17A1. For instance, compounds with 17-(2'-oxazolyl) and 17-(2'-thiazolyl) substitutions have been shown to be effective inhibitors. nih.gov The inhibitory activity is sensitive to the specific chemical groups attached to the steroid core. nih.gov
Table 1: Inhibition of CYP17A1 by Androsta-5,16-diene Derivatives Data represents a selection of compounds from cited research to illustrate inhibitory activity.
Aromatase (CYP19A1) Inhibition
Aromatase is the enzyme responsible for the final step in estrogen biosynthesis, converting androgens into estrogens. mdpi.com Inhibitors of aromatase are a cornerstone of therapy for estrogen receptor-positive breast cancer in postmenopausal women. nih.gov Steroidal inhibitors, often designed with a structure resembling the natural substrate androstenedione, can bind to the enzyme's active site and lead to its irreversible inactivation. mdpi.com Research has shown that some androgen metabolites can exert estrogenic effects, potentially representing a mechanism of resistance to aromatase inhibitors. For example, the downstream metabolite of 5α-dihydrotestosterone, 5α-androstane-3β,17β-diol (3βAdiol), can induce growth in breast cancer cells by activating the estrogen receptor. nih.gov
Steroid Sulfatase (STS) Inhibition
Steroid sulfatase is an enzyme that plays a critical role in regulating the local production of active estrogens and androgens. nih.gov It hydrolyzes inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. semanticscholar.org By blocking this enzyme, STS inhibitors can reduce the levels of growth-promoting hormones in target tissues like the breast and prostate. nih.gov This makes STS an attractive target for treating hormone-dependent cancers. semanticscholar.org Both steroidal and non-steroidal inhibitors have been developed, with some based on an aryl sulfamate (B1201201) structure that leads to irreversible inhibition of the enzyme. nih.govscispace.com
Table 2: List of Compounds Mentioned
Broader Academic and Biomedical Research Applications
Research Tools for Understanding Hormonal Pathways and Regulation
5alpha-Androsta-2,16-diene is utilized in scientific research to explore hormonal pathways and their roles in various physiological and pathological states. biosynth.com Its structure allows it to potentially interact with androgen receptors and enzymes involved in steroid synthesis, such as aromatase. biosynth.com While its precise mechanisms of action are still under investigation, it serves as a molecular probe for dissecting the complex signaling cascades governed by steroid hormones. biosynth.com
The study of related androstane (B1237026) compounds provides a broader context for the utility of this chemical family as research tools. For instance, derivatives of the androstane skeleton have been instrumental in understanding the function of key enzymes in steroid metabolism. The development of specific inhibitors for enzymes like 5α-reductase and 17α-hydroxylase/C(17,20)-lyase, often using an androstane scaffold, has been crucial in mapping out the biosynthesis of potent androgens like dihydrotestosterone (B1667394) (DHT).
Contributions to Endocrinology and Metabolic Studies
The investigation of this compound and its analogs contributes to the fields of endocrinology and metabolic studies by providing insights into the biotransformation and physiological effects of steroids. biosynth.com For example, research on the metabolism of related androsta-5,16-dienes by human axillary bacteria has shed light on the biochemical pathways leading to the formation of odorous steroids, demonstrating the role of microbial enzymes in steroid conversion.
These studies underscore the importance of understanding the metabolic fate of steroid compounds, a critical aspect of endocrinology. The data generated from such research helps to build a comprehensive picture of how the body processes both endogenous and synthetic steroids, which is fundamental for predicting their biological activity and potential therapeutic applications.
Insights into Steroid-Dependent Physiological and Pathological Conditions
Research involving the androstane framework, of which this compound is a part, has provided significant insights into a range of steroid-dependent conditions. A primary example is benign prostatic hyperplasia (BPH), a common condition in aging men characterized by the enlargement of the prostate gland. The progression of BPH is heavily dependent on the androgen dihydrotestosterone (DHT).
Studies on inhibitors of 5α-reductase, the enzyme that converts testosterone (B1683101) to DHT, have been pivotal in understanding and managing BPH. These inhibitors, many of which are structurally related to androstane, have been shown to reduce prostate volume and improve urinary symptoms. This line of research highlights the therapeutic potential of modulating steroid pathways in pathological conditions.
Furthermore, the dual interaction of some androstane metabolites with both androgen and estrogen receptors has implications for hormone-dependent cancers, such as breast and prostate cancer. For instance, 5α-androstane-3β,17β-diol has been shown to stimulate the growth of estrogen receptor-positive breast cancer cells via the estrogen receptor, while inhibiting growth through the androgen receptor. This complex interplay underscores the need for a detailed understanding of how different steroid structures interact with various hormone receptors in cancer biology.
Research into Androgenic and Estrogenic Activity Regulation
This compound is explored for its potential to influence the regulation of androgenic and estrogenic activity. biosynth.com The broader family of androstane derivatives offers a rich field for studying structure-activity relationships in hormone receptor binding and activation.
For example, studies on 16-methyl-5alpha-androstane derivatives have demonstrated that even small modifications to the steroid skeleton can significantly impact binding affinity for the androgen receptor. Specifically, the introduction of a 16-methyl group was found to substantially decrease binding, with the 16alpha-methyl isomers showing weaker binding than their 16beta counterparts. Such findings are crucial for the rational design of compounds with specific hormonal activities.
On the estrogenic front, various phytoestrogens and synthetic chemicals have been studied for their ability to bind to estrogen receptors alpha (ERα) and beta (ERβ). While many environmental estrogens exhibit low binding affinity compared to estradiol, certain phytoestrogens show a preference for ERβ. This differential binding and activation of estrogen receptor subtypes is a key area of research for developing selective estrogen receptor modulators (SERMs) with improved therapeutic profiles.
Development of Novel Agents for Modulating Steroid-Dependent Systems (General Research Scope)
The androstadiene skeleton, including that of this compound, serves as a versatile scaffold for the synthesis of novel therapeutic agents. Its rigid, three-dimensional structure provides a foundation for the design of molecules that can interact with high specificity and affinity with enzymes and receptors in steroid-dependent systems.
One of the most prominent applications is in the development of enzyme inhibitors. By modifying the androstane core, researchers have created potent inhibitors of 5α-reductase for the treatment of BPH and androgenic alopecia. Similarly, derivatives of androsta-5,16-diene have been synthesized and evaluated as inhibitors of 17α-hydroxylase/C(17,20)-lyase, a key enzyme in androgen biosynthesis and a target for the treatment of prostate cancer. nih.gov
The adaptability of the androstane framework allows for the introduction of various chemical moieties to fine-tune the pharmacological properties of the resulting compounds. This has led to the development of a wide range of molecules with potential applications in oncology, endocrinology, and beyond.
Q & A
Q. What tools facilitate systematic literature reviews on this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
